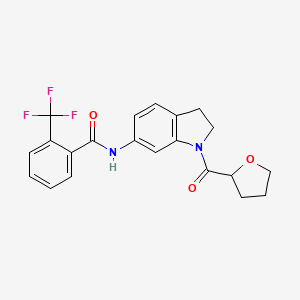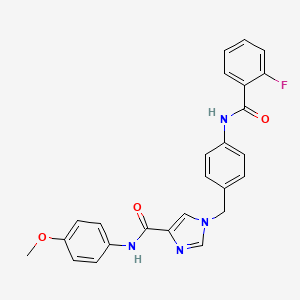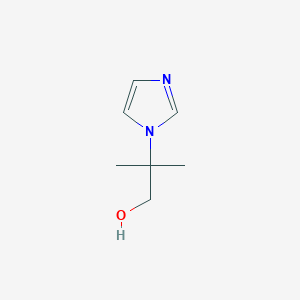
2-(1H-imidazol-1-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-imidazol-1-yl)-2-methylpropan-1-ol is a compound that features an imidazole ring, a common heterocyclic structure in organic chemistry Imidazoles are known for their versatility and are found in various biologically active molecules
作用机制
Imidazole-containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Targets of Action
The targets of imidazole-containing compounds can vary widely depending on the specific compound and its structure. Some imidazole derivatives have been found to have antibacterial, antifungal, and antiviral properties, suggesting that they may interact with a variety of biological targets .
Mode of Action
The mode of action of imidazole-containing compounds can also vary. For example, some imidazole derivatives are thought to exert their effects by interacting with various enzymes, altering their activity, and thereby influencing biochemical pathways .
Biochemical Pathways
Imidazole-containing compounds can influence a variety of biochemical pathways. For example, some imidazole derivatives have been found to have antioxidant potential, suggesting that they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its structure .
Result of Action
The result of the action of imidazole-containing compounds can vary widely. Some imidazole derivatives have been found to have antibacterial, antifungal, and antiviral properties, suggesting that they may exert a variety of effects at the molecular and cellular levels .
Action Environment
The action of imidazole-containing compounds can be influenced by a variety of environmental factors. For example, the pH of the environment can influence the ionization state of the imidazole ring, potentially affecting its interaction with biological targets .
生化分析
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with.
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of imidazole with a suitable alkylating agent. One common method is the alkylation of imidazole with 2-chloro-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-(1H-imidazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution.
Major Products
Oxidation: Formation of 2-(1H-imidazol-1-yl)-2-methylpropanal or 2-(1H-imidazol-1-yl)-2-methylpropanone.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-(1H-imidazol-1-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
相似化合物的比较
Similar Compounds
Imidazole: The parent compound, known for its wide range of applications in chemistry and biology.
2-Methylimidazole: A derivative with similar properties but different reactivity due to the additional methyl group.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness
2-(1H-imidazol-1-yl)-2-methylpropan-1-ol is unique due to the presence of both an imidazole ring and a hydroxyl group, which allows it to participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
2-imidazol-1-yl-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,5-10)9-4-3-8-6-9/h3-4,6,10H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSDEGWZSDRWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357349-09-7 |
Source


|
| Record name | 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
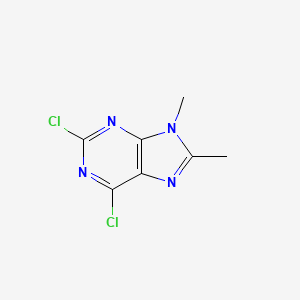
![N-(4-fluorophenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2598509.png)
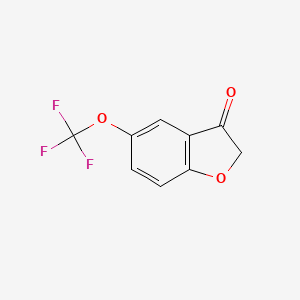
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate](/img/structure/B2598513.png)
![ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2598517.png)
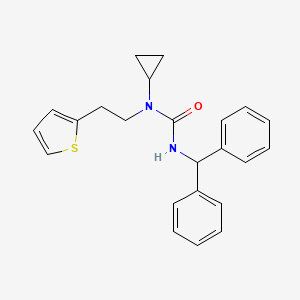
![1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2598519.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2598521.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2598522.png)
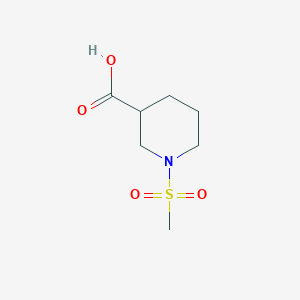
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2598524.png)
